Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Overview
Description
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a chemical compound with the CAS Number: 24730-88-9 . It is a colorless to light-yellow liquid .
Synthesis Analysis
The synthesis of this compound involves the use of pTSA.H2O (1 equiv.) in an acetone/H2O (0.5 M, 1/1) solution . The mixture is refluxed overnight, then concentrated to remove acetone . The resulting solution is diluted with ethyl acetate, and the layers are separated .Molecular Structure Analysis
The molecular structure of this compound contains a total of 37 bonds . These include 17 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), and 2 ether(s) (aliphatic) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 228.29 . The compound is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Synthesis Techniques
- Enantiomerically Pure Spiroacetals: A new approach for synthesizing enantiomerically pure spiroacetals, including Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate derivatives, involves using enantiomerically pure homopropargylic alcohols obtained from lithium acetylide opening of enantiomerically pure epoxides (Schwartz et al., 2005). This method is applicable to complex spiroacetal systems and allows for individual construction of the spiroacetal rings.
Crystallographic Analysis
- Supramolecular Arrangements: The preparation of this compound and its derivatives has been studied with a focus on the relationship between molecular and crystal structure. These studies highlight the role of substituents on the cyclohexane ring in determining supramolecular arrangements (Graus et al., 2010).
Nonlinear Optical Materials
- Optical Device Applications: Research has identified 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane as a new organic material suitable for nonlinear optical devices. Studies focused on material purification, single crystal growth, and characterization for application in devices like frequency doublers of laser diodes (Kagawa et al., 1994).
Pheromone Synthesis
- Bee Pheromone Component: The synthesis of stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, a pheromone produced by bees, has been achieved starting from ethyl (S)-lactate and dimethyl (S)-malate or methyl (R)-β-hydroxy-valerate (Mori & Ikunaka, 1984).
Pharmacological Evaluation
- Dopamine Agonists: A study on the pharmacological evaluation of 7-methyl-1,4-dioxaspiro[4.5]decanes, related to this compound, showed potential as dopamine agonists, particularly in the cat cardioaccelerator nerve assay (Brubaker & Colley, 1986).
Mass Spectrometric Study
- Mass Spectrometry: A mass spectrometric study of 1,4-dioxa-8-azaspiro[4.5]decane provided insights into its fragmentation patterns, which is crucial for understanding its chemical behavior and properties (Solomons, 1982).
Synthetic Methods Development
- Organic Synthesis: Research has been focused on developing efficient synthetic methods for various dioxaspiro[4.5]decane derivatives, which are crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals (Feng-bao, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a versatile compound with multiple potential targets. It has been used in the preparation of arylcyclohexanones analgesics, metalloproteinase inhibitors, and benzimidazole derivatives . These targets play crucial roles in pain management, regulation of extracellular matrix, and modulation of transient receptor potential melastatin 8 (TRPM8) receptors respectively .
Mode of Action
The exact mode of action of Ethyl 8-methyl-1,4-dioxaspiro[4Given its use in the synthesis of various therapeutic agents, it can be inferred that it interacts with its targets to induce desired therapeutic effects .
Biochemical Pathways
The compound’s role in the synthesis of arylcyclohexanones analgesics, metalloproteinase inhibitors, and benzimidazole derivatives suggests its involvement in multiple biochemical pathways . These pathways could include pain signaling, extracellular matrix remodeling, and ion channel regulation .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Ethyl 8-methyl-1,4-dioxaspiro[4The compound is predicted to have high gastrointestinal absorption and is likely a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . Its LogP values suggest moderate lipophilicity, which could influence its distribution and bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific therapeutic agent it is used to synthesize. For instance, as a precursor to metalloproteinase inhibitors, it could contribute to the prevention of extracellular matrix degradation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability could be affected by temperature and pH . Additionally, factors such as the presence of other drugs or disease states in the body could potentially influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used in the preparation of arylcyclohexanones, metalloproteinase inhibitors, and benzimidazole derivatives, which are therapeutic TRPM8 receptor modulators and apoptosis-inducing agents . The nature of these interactions involves binding to specific active sites on the enzymes, leading to inhibition or activation of their catalytic activities.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with TRPM8 receptors, which are involved in the regulation of calcium ion channels and play a role in cellular signaling . This interaction can lead to changes in gene expression and metabolic activities within the cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their functions. For instance, its interaction with TRPM8 receptors can modulate calcium ion influx, affecting downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under room temperature and inert atmosphere conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can lead to toxic or adverse effects. For instance, it has been observed that high doses can cause cellular stress and apoptosis . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been shown to have high gastrointestinal absorption and blood-brain barrier permeability . These properties suggest that it can effectively reach target tissues and exert its biological effects. Additionally, its interaction with transporters can influence its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with TRPM8 receptors suggests that it may localize to the plasma membrane, where it can modulate calcium ion channels and influence cellular signaling .
Properties
IUPAC Name |
ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-14-10(13)11(2)4-6-12(7-5-11)15-8-9-16-12/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWAGFFGWYTECB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597294 | |
Record name | Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24730-88-9 | |
Record name | Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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